6'-(p-Hydroxybenzoyl)mussaenosidic acid
CAS No.: 87667-61-6
Cat. No.: VC2900868
Molecular Formula: C23H28O12
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87667-61-6 |
---|---|
Molecular Formula | C23H28O12 |
Molecular Weight | 496.5 g/mol |
IUPAC Name | (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
Standard InChI | InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 |
Standard InChI Key | IUXOFSAPFXGQID-KLZCBZFCSA-N |
Isomeric SMILES | C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
SMILES | CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
Canonical SMILES | CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 497.16536 | 208.7 |
[M+Na]+ | 519.14730 | 213.6 |
[M+NH4]+ | 514.19190 | 210.8 |
[M+K]+ | 535.12124 | 215.3 |
[M-H]- | 495.15080 | 209.5 |
[M+Na-2H]- | 517.13275 | 206.1 |
[M]+ | 496.15753 | 208.9 |
[M]- | 496.15863 | 208.9 |
Natural Sources and Occurrence
6'-(p-Hydroxybenzoyl)mussaenosidic acid has been primarily isolated from plants belonging to the Vitex genus, particularly Vitex negundo and Vitex agnus-castus . These medicinal plants have a long history of traditional use in various systems of medicine across Asia for treating conditions ranging from inflammation to reproductive disorders. The compound is classified as an iridoid, a group of secondary metabolites commonly found in plants with significant biological activities. Within the plant tissue, iridoids like 6'-(p-Hydroxybenzoyl)mussaenosidic acid are believed to serve defensive functions against herbivores and pathogens due to their bitter taste and potential antimicrobial properties.
The distribution of this compound within plant tissues appears to be variable, with higher concentrations typically found in the leaves and bark . Extraction methods commonly employ organic solvents such as methanol or ethanol to isolate this compound from plant material, followed by chromatographic purification techniques. Seasonal variations and geographic location may influence the concentration of this compound in plant materials, although comprehensive studies documenting these variations remain limited. Understanding the natural occurrence patterns of this compound is essential for obtaining consistent source material for further research and potential commercial applications.
Several structurally related compounds often co-occur with 6'-(p-Hydroxybenzoyl)mussaenosidic acid in plant sources, including agnuside, negundoside, and other iridoid glycosides . These compounds share similar structural features and may possess complementary or synergistic biological activities. The ecological role of these compounds in plant defense mechanisms and their potential co-evolutionary relationship with plant-associated organisms represents an interesting area for future ecological research. Cultivation practices that maximize the production of these bioactive compounds could be developed for sustainable commercial sourcing.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) represent the primary analytical methods for identification and quantification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in plant extracts and formulations . HPLC methods typically employ reverse-phase columns (RP-18) with isocratic or gradient elution systems involving acetonitrile and acidified water. Detection is commonly achieved using photodiode array detectors set at appropriate wavelengths, typically around 254 nm, which corresponds to the absorption maximum of the aromatic rings present in the molecule. These techniques provide high resolution and sensitivity for detecting and quantifying the compound even in complex plant extracts.
A validated HPLC method for simultaneous quantification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid along with other iridoids such as negundoside and agnuside has been reported in the literature . The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control of herbal preparations containing these compounds. The separation was achieved using acetonitrile and O-phosphoric acid-water (0.5%, v/v) as the mobile phase in an isocratic elution mode, with a flow rate of 1.0 mL/min. This standardized approach enables reliable quantification for both research and quality control purposes in pharmaceutical applications.
Spectroscopic Methods and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been instrumental in elucidating the structure of 6'-(p-Hydroxybenzoyl)mussaenosidic acid. The compound's complex structure features multiple stereocenters, which have been definitively assigned through comprehensive 1D and 2D NMR experiments. X-ray crystallography has provided additional confirmation of the three-dimensional structure, revealing a monoclinic crystal system with space group P21 . These advanced structural analyses have been crucial in differentiating this compound from closely related iridoid derivatives.
The validation parameters for analytical methods used in identifying and quantifying 6'-(p-Hydroxybenzoyl)mussaenosidic acid demonstrate high precision and accuracy. As shown in Table 2, both intra-day and inter-day precision studies yielded relative standard deviation (RSD) values well below 2.5%, which is within acceptable limits according to ICH guidelines . Similarly, the recovery percentages ranged from 85.30% to 109.41%, indicating good accuracy of the analytical methods. These validated methods provide reliable tools for quality control and standardization of herbal preparations containing this compound.
Table 2. Validation Parameters for Analytical Methods
Parameter | Value Range | Acceptability |
---|---|---|
Intra-day precision (RSD%) | 0.03-0.45% | Excellent (<2.5%) |
Inter-day precision (RSD%) | 0.26-2.27% | Good (<2.5%) |
Recovery percentage | 85.30-109.41% | Acceptable (80-120%) |
Mean recovery | 93.07-106.11% | Good (90-110%) |
Biological Activities
Antioxidant Properties
One of the most well-established biological activities of 6'-(p-Hydroxybenzoyl)mussaenosidic acid is its antioxidant capacity. The compound has demonstrated significant ability to neutralize free radicals and reduce oxidative stress in various experimental models. This antioxidant activity likely stems from the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species. The p-hydroxybenzoyl moiety, in particular, contributes substantially to this activity, as similar structural elements are found in many known antioxidant compounds such as hydroxybenzoic acids and their derivatives.
The antioxidant mechanisms of 6'-(p-Hydroxybenzoyl)mussaenosidic acid may involve direct scavenging of free radicals, chelation of transition metals that catalyze oxidative reactions, or upregulation of endogenous antioxidant defense systems. Studies have indicated that the compound can protect cellular components, including lipids, proteins, and nucleic acids, from oxidative damage. This protective effect has significant implications for conditions associated with oxidative stress, including aging, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Further research into the specific molecular targets and pathways involved in these antioxidant effects would enhance our understanding of the compound's therapeutic potential.
Metabolic Activities
Evidence suggests that 6'-(p-Hydroxybenzoyl)mussaenosidic acid possesses significant anti-obesity and anti-diabetic properties. The compound appears to influence metabolic pathways involved in glucose homeostasis and lipid metabolism, although the specific molecular mechanisms require further elucidation. Potential modes of action may include enhancement of insulin sensitivity, modulation of glucose uptake and utilization, or regulation of lipid synthesis and metabolism. These metabolic effects position the compound as a potential candidate for developing new approaches to managing metabolic disorders like diabetes and obesity.
The anti-diabetic effects could involve multiple mechanisms, including enhancement of insulin secretion from pancreatic β-cells, improvement of insulin sensitivity in peripheral tissues, inhibition of intestinal glucose absorption, or modulation of hepatic glucose production. Similarly, the anti-obesity effects might be mediated through suppression of adipogenesis, enhancement of lipolysis, regulation of appetite and satiety signals, or modulation of energy expenditure. Comprehensive studies investigating these mechanisms would provide valuable insights into the potential applications of this compound in metabolic health.
Anticancer Properties
The anticancer potential of this compound may be related to its antioxidant and anti-inflammatory properties, as both oxidative stress and chronic inflammation are known contributors to carcinogenesis. Additionally, specific interactions with signaling pathways involved in cell proliferation, survival, and differentiation could play critical roles in its anticancer effects. Structure-activity relationship studies comparing this compound with related iridoids could provide valuable insights into the structural features essential for anticancer activity, potentially guiding the development of more potent derivatives for cancer therapy.
Crystal Structure and Physicochemical Properties
The three-dimensional structure of 6'-(p-Hydroxybenzoyl)mussaenosidic acid, also known as Negundoside, has been determined through X-ray crystallography . The compound crystallizes in a monoclinic crystal system with space group P21, having unit cell parameters: a=11.6201(5) Å, b=9.2500(4) Å, c=12.2516(5) Å, and β=97.793(4)°, with two molecules in the unit cell (Z=2). The crystal structure was solved by direct method using single crystal X-ray diffraction data collected at room temperature and refined to a final R value of 0.0520 for 3389 observed reflections. This detailed structural information has provided crucial insights into the three-dimensional arrangement of atoms within the molecule, enabling better understanding of its potential binding interactions with biological targets.
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